molecular formula C10H9Br2N3O4 B599154 Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1332605-92-1

Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B599154
CAS No.: 1332605-92-1
M. Wt: 395.007
InChI Key: RIXGMVGJZBEILK-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 8th position, a nitro group at the 6th position, and an ethyl ester group at the 2nd position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves multi-step organic reactions. One common method includes the bromination of imidazo[1,2-a]pyridine followed by nitration and esterification. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is usually purified through crystallization or chromatography techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, amino derivatives, and oxidized forms, which can be further utilized in different applications.

Scientific Research Applications

Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and the imidazo[1,2-a]pyridine core also play crucial roles in its activity by facilitating binding to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
  • 8-Bromo-6-nitroimidazo[1,2-a]pyridine
  • 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Uniqueness

Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups, along with the ethyl ester, makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O4.BrH/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8;/h3-5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXGMVGJZBEILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724883
Record name Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332605-92-1
Record name Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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